Cas no 2172281-72-8 (5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)

5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid structure
2172281-72-8 structure
Product name:5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid
CAS No:2172281-72-8
MF:C27H25ClN2O5
Molecular Weight:492.950806379318
CID:6406276
PubChem ID:165548885

5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid
    • EN300-1481308
    • 2172281-72-8
    • 5-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
    • インチ: 1S/C27H25ClN2O5/c28-23-15-17(26(33)29-14-6-5-11-25(31)32)12-13-24(23)30-27(34)35-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22H,5-6,11,14,16H2,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: IYFDPTUSYWMJOP-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NCCCCC(=O)O)=O

計算された属性

  • 精确分子量: 492.1451996g/mol
  • 同位素质量: 492.1451996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 727
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.7

5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1481308-500mg
5-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2172281-72-8
500mg
$3233.0 2023-09-28
Enamine
EN300-1481308-100mg
5-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2172281-72-8
100mg
$2963.0 2023-09-28
Enamine
EN300-1481308-5000mg
5-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2172281-72-8
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481308-10000mg
5-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2172281-72-8
10000mg
$14487.0 2023-09-28
Enamine
EN300-1481308-2500mg
5-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2172281-72-8
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481308-50mg
5-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2172281-72-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1481308-1.0g
5-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2172281-72-8
1g
$0.0 2023-06-06
Enamine
EN300-1481308-250mg
5-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2172281-72-8
250mg
$3099.0 2023-09-28
Enamine
EN300-1481308-1000mg
5-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pentanoic acid
2172281-72-8
1000mg
$3368.0 2023-09-28

5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid 関連文献

5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acidに関する追加情報

Introduction to 5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic Acid (CAS No. 2172281-72-8)

5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid, identified by its CAS number 2172281-72-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound features a complex molecular structure, incorporating multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a 3-chloro substituent on the phenyl ring, combined with an amino group linked to a (9H-fluoren-9-yl)methoxycarbonyl moiety, suggests a high degree of molecular complexity and specificity. Such structural features are often engineered to enhance binding affinity and selectivity in drug design.

The core structure of this compound includes a pentanoic acid backbone, which provides a hydrophobic anchor for interactions within biological systems. The phenylformamido group serves as a key pharmacophore, capable of engaging with various biological targets through hydrogen bonding and hydrophobic interactions. This design principle is particularly relevant in the development of targeted therapies, where precise molecular recognition is crucial.

In recent years, the pharmaceutical industry has seen a surge in the use of fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of a (9H-fluoren-9-yl)methoxycarbonyl group in this compound aligns with this trend, potentially offering advantages such as increased bioavailability and reduced susceptibility to enzymatic degradation. These attributes make it an attractive candidate for further exploration in drug discovery.

The synthesis of such complex molecules requires meticulous planning and execution. Advanced synthetic techniques, including multi-step organic reactions and protective group strategies, are employed to construct the desired framework accurately. The use of high-purity reagents and stringent quality control measures ensures that the final product meets the necessary standards for preclinical and clinical investigations.

One of the most compelling aspects of 5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid is its potential application in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Preliminary studies have suggested that compounds with similar structural motifs may interfere with key signaling cascades by acting as inhibitors or modulators of target proteins. For instance, the 3-chloro phenyl ring could serve as a recognition element for specific enzymes or receptors, while the amino functionality allows for further derivatization to optimize binding properties.

The field of medicinal chemistry has witnessed significant advancements in computational methods for predicting molecular interactions. These tools are invaluable in designing molecules like 5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid by simulating how they might interact with biological targets at the atomic level. Such simulations can guide experimental efforts by highlighting promising modifications and refining lead compounds before they enter more costly and time-consuming phases of development.

In addition to its potential therapeutic applications, this compound may also serve as a valuable tool in research settings. Its unique structure allows researchers to probe fundamental questions about molecular recognition and drug-receptor interactions. By studying how this molecule behaves within cellular environments, scientists can gain insights into broader mechanisms that underpin disease processes and drug action.

The development of new pharmaceuticals is inherently interdisciplinary, requiring collaboration between chemists, biologists, pharmacologists, and clinicians. Each stage of drug discovery—ranging from initial design to clinical trials—relies on the expertise of multiple specialists to ensure that promising candidates like 5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid are thoroughly evaluated for safety and efficacy. This collaborative approach enhances the likelihood that innovative therapies will reach patients who need them most.

As our understanding of biology continues to evolve, so too does our capacity to design molecules that can precisely address complex diseases. The sophisticated architecture of 5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid exemplifies how structural complexity can be leveraged to create novel therapeutic agents. By building upon established chemical principles while embracing cutting-edge technologies, researchers are paving the way for next-generation treatments that offer greater precision and effectiveness than ever before.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD